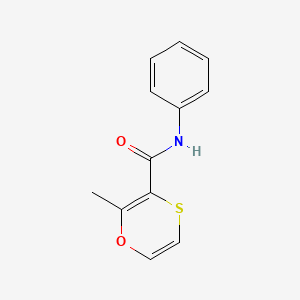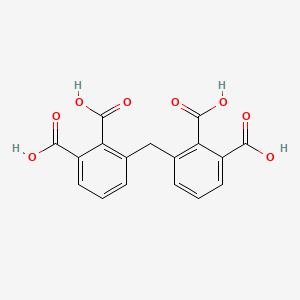
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine is an organic compound characterized by the presence of two phenyl groups and two propyl groups attached to an ethane backbone with diimine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine typically involves the condensation of benzaldehyde with N-propylamine under acidic conditions to form the corresponding imine. This intermediate is then subjected to a coupling reaction with another equivalent of benzaldehyde and N-propylamine to yield the final diimine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diimine functionalities to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives or carboxylic acids.
Reduction: Formation of diphenyl-N~1~,N~2~-dipropylethane-1,2-diamine.
Substitution: Formation of substituted phenyl or propyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metals makes it a useful tool in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-cancer and anti-microbial activities.
Industry
Industrially, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and versatile structures.
Wirkmechanismus
The mechanism by which (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diimine functionalities can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,2E)-1,2-Diphenylethane-1,2-diimine: Lacks the propyl groups, resulting in different steric and electronic properties.
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dimethylethane-1,2-diimine: Contains methyl groups instead of propyl groups, affecting its reactivity and applications.
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-diethylethane-1,2-diimine: Contains ethyl groups, offering a balance between the properties of the methyl and propyl derivatives.
Uniqueness
The presence of propyl groups in (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine imparts unique steric and electronic characteristics, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
136838-86-3 |
|---|---|
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,2-diphenyl-N,N'-dipropylethane-1,2-diimine |
InChI |
InChI=1S/C20H24N2/c1-3-15-21-19(17-11-7-5-8-12-17)20(22-16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
WQQVJTUWUGDQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C(C1=CC=CC=C1)C(=NCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
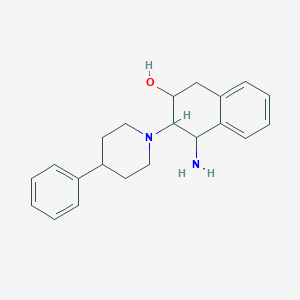
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
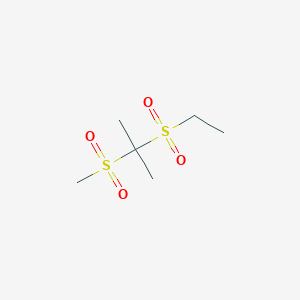
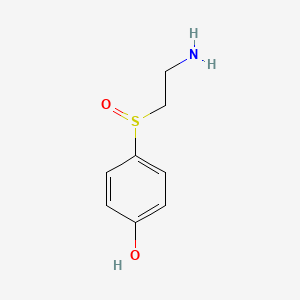

![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
